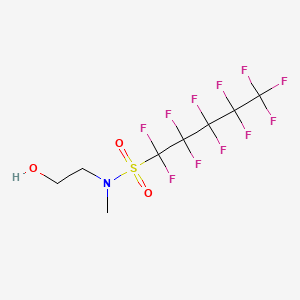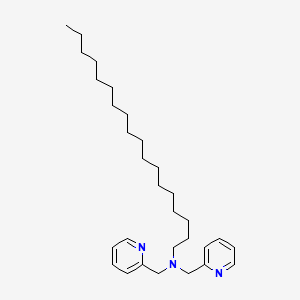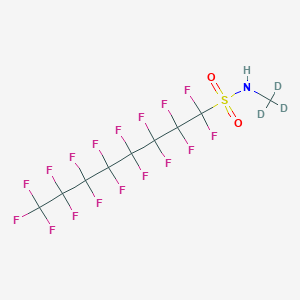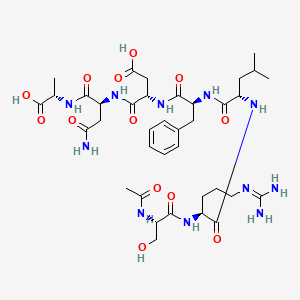![molecular formula C12H3F21O2 B13409189 2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid CAS No. 872398-77-1](/img/structure/B13409189.png)
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid is a synthetic compound belonging to the class of perfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds, which confer exceptional stability and resistance to degradation. This particular compound is labeled with carbon-13 isotopes, making it useful for various scientific applications, including tracer studies and analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid typically involves the introduction of perfluorodecyl groups to a carbon-13 labeled ethanoic acid precursor. The process often requires the use of strong fluorinating agents and controlled reaction conditions to ensure the incorporation of the perfluorinated chains. Common reagents include perfluorinated iodides and carbon-13 labeled ethanoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous fluorinating agents. The production process must adhere to strict safety and environmental regulations due to the persistence and potential toxicity of PFAS .
Analyse Chemischer Reaktionen
Types of Reactions
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the perfluorinated chain is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in studies of bioaccumulation and environmental impact of PFAS.
Medicine: Investigated for its potential effects on human health and its role in various biological processes.
Industry: Utilized in the development of materials with unique properties, such as water and oil repellency.
Wirkmechanismus
The mechanism of action of 2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid involves its interaction with biological molecules and cellular pathways. It has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism. Additionally, it can influence the expression of cytochrome P450 enzymes, affecting various metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorooctanoic Acid (PFOA)
- Perfluorodecanoic Acid (PFDA)
- Perfluorooctanesulfonic Acid (PFOS)
Uniqueness
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid is unique due to its carbon-13 labeling, which makes it particularly valuable for tracer studies and analytical applications. This isotopic labeling allows for precise tracking and quantification in various experimental setups, distinguishing it from other similar perfluorinated compounds .
Eigenschaften
CAS-Nummer |
872398-77-1 |
|---|---|
Molekularformel |
C12H3F21O2 |
Molekulargewicht |
580.10 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluoro(1,2-13C2)dodecanoic acid |
InChI |
InChI=1S/C12H3F21O2/c13-3(14,1-2(34)35)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H2,(H,34,35)/i1+1,2+1 |
InChI-Schlüssel |
IKHNVATUHWDNGI-ZDOIIHCHSA-N |
Isomerische SMILES |
[13CH2]([13C](=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
C(C(=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




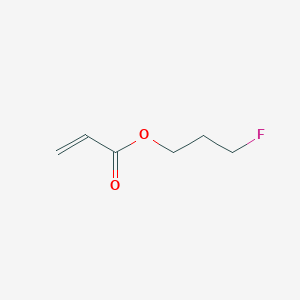
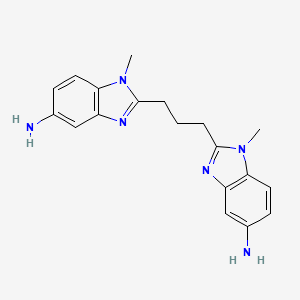
![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)
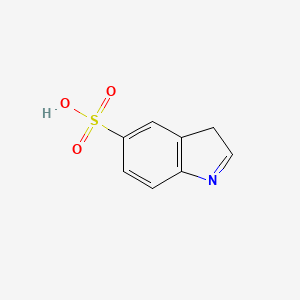
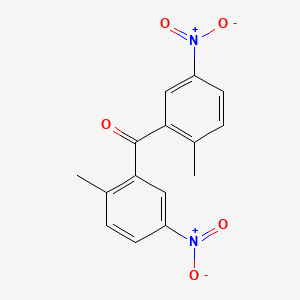
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid](/img/structure/B13409147.png)
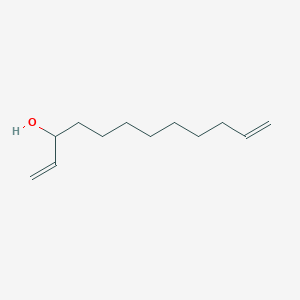
![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)
